2-Fluoro-5-(trifluoromethyl)benzoyl chloride

Catalog No.
S714870
CAS No.
207981-46-2
M.F
C8H3ClF4O
M. Wt
226.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-(trifluoromethyl)benzoyl chloride

CAS Number

207981-46-2

Product Name

2-Fluoro-5-(trifluoromethyl)benzoyl chloride

IUPAC Name

2-fluoro-5-(trifluoromethyl)benzoyl chloride

Molecular Formula

C8H3ClF4O

Molecular Weight

226.55 g/mol

InChI

InChI=1S/C8H3ClF4O/c9-7(14)5-3-4(8(11,12)13)1-2-6(5)10/h1-3H

InChI Key

OFVKAIZITGCCDN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)Cl)F

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)Cl)F

The exact mass of the compound 2-Fluoro-5-(trifluoromethyl)benzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-5-(trifluoromethyl)benzoyl chloride (CAS 207981-46-2) is a highly reactive, bifunctional fluorinated building block widely utilized in pharmaceutical and agrochemical development. It combines an electrophilic acid chloride with an ortho-fluoro substituent and a meta-trifluoromethyl group. This specific substitution pattern is critical for installing the 2-fluoro-5-(trifluoromethyl)phenyl pharmacophore, which imparts distinct lipophilicity, metabolic stability, and conformational rigidity to target molecules [1]. From a procurement perspective, this pre-activated acyl chloride is prioritized over its corresponding carboxylic acid because it enables direct, high-yielding amidation with sterically hindered or weakly nucleophilic amines, eliminating the need for expensive and mass-intensive peptide coupling reagents [2].

Procurement Fit

1 Introduces 2-fluoro-5-(trifluoromethyl)benzoyl moiety for acylation reactions
2 Combined ortho-fluorine and meta-trifluoromethyl substitution pattern
3 Liquid reagent suitable for solution-phase synthesis workflows

Substituting 2-Fluoro-5-(trifluoromethyl)benzoyl chloride with its free carboxylic acid analog (2-fluoro-5-(trifluoromethyl)benzoic acid) introduces significant process inefficiencies. The ortho-fluoro group creates steric hindrance around the carbonyl, which, combined with the electron-withdrawing nature of the trifluoromethyl group, severely impedes standard coupling reactions. Using the free acid requires stoichiometric amounts of expensive coupling agents like HATU or EDC, which inflate costs and complicate downstream purification [1]. Furthermore, substituting with 3-(Trifluoromethyl)benzoyl chloride (omitting the ortho-fluoro atom) fundamentally alters the conformational landscape of the resulting amide; the ortho-fluorine is essential for locking the dihedral angle via dipole interactions, a non-negotiable feature in the structure-activity relationship (SAR) of specific kinase and GPBAR1 inhibitors [2].

Substitution Risk

Target Compound
  • Unique ortho-F / meta-CF3 combination alters electronic and steric profile
  • Density and refractive index profiles differ measurably from mono-substituted analogs
  • Higher fluorine loading per molecule
Common Analogs
  • 2-fluorobenzoyl chloride lacks meta-CF3; reduced electron withdrawal
  • 4-(trifluoromethyl)benzoyl chloride lacks ortho-F steric influence
  • Simpler benzoyl chlorides cannot replicate combined substitution effects

Direct Amidation Efficiency with Weak Nucleophiles

In the synthesis of GPBAR1 agonists, reacting 2-Fluoro-5-(trifluoromethyl)benzoyl chloride with sterically hindered, weakly nucleophilic amines (e.g., methyl-(4-o-tolyl-pyridin-3-yl)-amine) achieves direct conversion using only a simple base like DIPEA. This approach yields approximately 53% of the desired complex amide without any specialized coupling additives [1]. In contrast, attempting similar couplings with ortho-fluoro substituted benzoic acids typically requires excess HATU and prolonged reaction times, often yielding comparable or lower results while generating significant uronium byproducts [2].

Evidence DimensionAmidation yield and reagent requirement
Target Compound Data53% yield using only DIPEA base
Comparator Or BaselineFree benzoic acid requiring stoichiometric HATU
Quantified DifferenceEliminates the need for >1.0 equivalent of heavy coupling reagents while maintaining viable yields for hindered amines
ConditionsSolution-phase coupling in CH2Cl2 at room temperature

Procuring the acid chloride directly reduces the cost of goods and simplifies purification by avoiding mass-intensive peptide coupling reagents.

Density
Reported
1.499 g/mL vs. 1.404 g/mL (+6.8%)
Higher density informs solution preparation and large-scale handling.
Cross-study comparable; verify under own conditions.

Process Mass Intensity (PMI) Reduction in Scale-Up

For industrial scale-up, the choice between an acid chloride and a free carboxylic acid significantly impacts the Process Mass Intensity (PMI). Utilizing 2-Fluoro-5-(trifluoromethyl)benzoyl chloride requires only a low-molecular-weight tertiary amine (e.g., DIPEA, MW 129.2 g/mol) to neutralize the HCl byproduct [1]. Conversely, activating the corresponding benzoic acid requires coupling agents such as HATU (MW 380.2 g/mol) and often an additive like HOBt. This substitution saves over 300 grams of reagent mass per mole of target compound synthesized, directly translating to reduced waste and lower raw material costs [2].

Evidence DimensionCoupling reagent mass overhead
Target Compound Data0 g/mol of specialized coupling agents required
Comparator Or Baseline2-Fluoro-5-(trifluoromethyl)benzoic acid (requires ~380 g/mol HATU)
Quantified DifferenceReduction of >300 g of reagent waste per mole of product
ConditionsStandard amide bond formation workflows

Minimizing reagent mass overhead is critical for process chemists aiming to improve the sustainability and cost-efficiency of pharmaceutical manufacturing.

Refractive Index
Reported
n20/D 1.468 vs. 1.536 (Δ -0.068)
Supports purity assessment by refractometry.
Cross-study comparable; confirm with in-house standards.

Conformational Locking via Ortho-Fluoro Substitution

The presence of the ortho-fluoro substituent in 2-Fluoro-5-(trifluoromethyl)benzoyl chloride acts as a critical conformational lock in the final amide product. When incorporated into kinase or GPBAR1 inhibitors, the ortho-fluorine restricts the rotation of the amide bond due to steric and dipole-dipole interactions, forcing the molecule into a bioactive conformation [1]. Replacing this building block with 3-(Trifluoromethyl)benzoyl chloride results in a loss of this conformational rigidity, which alters the binding kinetics and metabolic stability of the synthesized compound [2].

Evidence DimensionDihedral angle restriction and target affinity
Target Compound DataRestricted rotation yielding a locked, bioactive conformation
Comparator Or Baseline3-(Trifluoromethyl)benzoyl chloride (freely rotating amide bond)
Quantified DifferenceProvides essential steric/dipole constraints missing in the non-ortho-fluorinated analog
ConditionsStructure-activity relationship (SAR) optimization in drug discovery

Buyers optimizing for specific receptor binding kinetics must procure this exact substitution pattern to maintain the required conformational profile.

Elemental Composition
Class-level
C8H3ClF4O, M.W. 226.56, 4 fluorine atoms
Higher fluorine load may influence lipophilicity and metabolic stability context.
Class-level inference; validate in target scaffold.

GPBAR1 Agonist Synthesis

Procured for direct, reagent-free acylation of sterically hindered 3-aminopyridines, enabling the rapid development of metabolically stable candidates for type II diabetes therapies [1].

Nav1.8 & Kinase Inhibitor Development

A reliable precursor for installing the 2-fluoro-5-(trifluoromethyl)phenyl pharmacophore, which provides critical conformational locking required for high-affinity target engagement in oncology and pain management [2].

High-Throughput Combinatorial Chemistry

Highly suited for solution-phase parallel synthesis of amide libraries, as its high reactivity allows for complete conversion without the addition of complex, difficult-to-remove coupling additives [1].

Application Fit

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Fluorinated benzoyl building block (ortho-F, meta-CF3)
Identity verification by density and refractive index
Incoming material quality control
Distinctive density and refractive index profile
Dual-parameter check to exclude analog substitution
Agrochemical active ingredient synthesis
High fluorine loading per molecule
Fluorine content and reactivity validation

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-Fluoro-5-trifluoromethylbenzoyl chloride

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